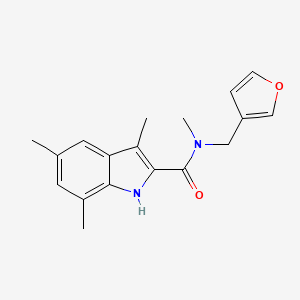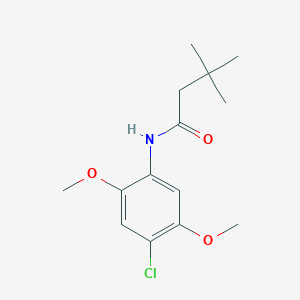
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine involves the inhibition of SERT and DAT. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine can induce hyperactivity, anxiogenic effects, and locomotor sensitization in rodents. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which can have various effects on behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its high potency and selectivity for SERT and DAT. This makes it a useful tool for studying the role of these transporters in various physiological and behavioral processes. However, one limitation of using 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine is its potential for abuse and dependence. Therefore, caution should be exercised when handling and using this compound.
Orientations Futures
There are several potential future directions for research on 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of drugs that can selectively target SERT and DAT. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine on behavior and mood. Finally, more research is needed to determine the potential therapeutic applications of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine in the treatment of various neuropsychiatric disorders.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine is a promising compound for medical research due to its potential applications in developing drugs that can selectively target SERT and DAT. While there are limitations to its use, the high potency and selectivity of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine make it a useful tool for studying the role of these transporters in various physiological and behavioral processes. Further research is needed to fully understand the mechanisms underlying the effects of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is then purified using column chromatography to obtain pure 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential applications in medical research. It has been shown to have an affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). This makes it a promising candidate for developing drugs that can target these transporters.
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUDHEBXLNXSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)
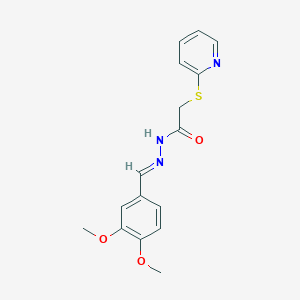
![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
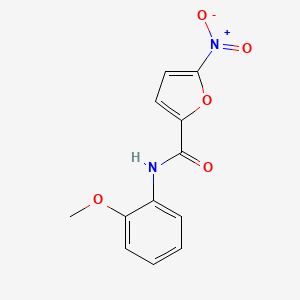
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)
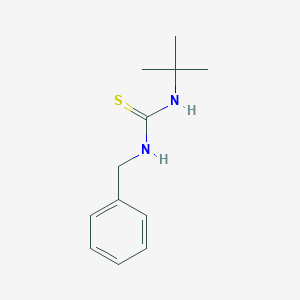
![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)
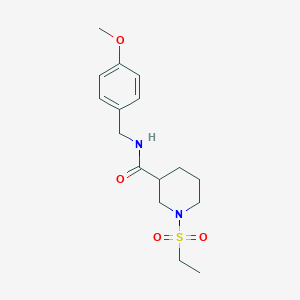
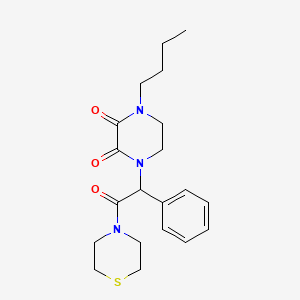
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
